2-(Piperidin-2-yl)piperidine
Overview
Description
2-(Piperidin-2-yl)piperidine is an organic compound that features a bicyclic structure consisting of two piperidine rings Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH
Mechanism of Action
Target of Action
2-(Piperidin-2-yl)piperidine, a derivative of piperidine, has been found to have potential therapeutic properties against various types of cancers . The primary targets of this compound are crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Mode of Action
The compound interacts with its targets and regulates these pathways, leading to inhibition of cell migration and cell cycle arrest, thereby inhibiting the survivability of cancer cells . It has also been suggested that piperidine derivatives can induce apoptosis in cancer cells through a mitochondrial-induced pathway .
Biochemical Pathways
The affected biochemical pathways include the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . The downstream effects of these pathways include the regulation of cell migration, cell cycle arrest, and the initiation of apoptosis .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell migration, cell cycle arrest, and the initiation of apoptosis in cancer cells . This leads to a decrease in the survivability of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the presence of certain groups on the piperidine derivatives can increase their cytotoxicity .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, such as 2-(Piperidin-2-yl)piperidine, can interact with various enzymes and proteins . For instance, the benzyl-piperidine group, which is structurally similar to this compound, is often a necessary part for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site of the AChE enzyme, interacting with Trp84, Trp279, Phe330, and Phe331 .
Cellular Effects
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . These compounds have also been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that piperidine derivatives can exhibit changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
It is known that piperidine derivatives can exhibit various effects at different dosages in animal models .
Metabolic Pathways
It is known that piperidine derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that piperidine derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that piperidine derivatives can have various effects on their activity or function depending on their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the photochemical synthesis of bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, followed by reduction . Additionally, radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been reported as a novel approach to synthesize 2,4-disubstituted piperidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems has improved the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert piperidinones back to piperidines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .
Scientific Research Applications
2-(Piperidin-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-2-yl)pyridine: This compound features a pyridine ring instead of a second piperidine ring.
Piperine: A naturally occurring alkaloid with a piperidine moiety, found in plants of the Piperaceae family.
N-(Piperidine-4-yl)benzamide: A compound with a piperidine ring attached to a benzamide group.
Uniqueness
2-(Piperidin-2-yl)piperidine is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-piperidin-2-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBJZAWCBRAMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316477 | |
Record name | 2,2′-Bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
531-67-9 | |
Record name | 2,2′-Bipiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Bipiperidyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2′-Bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-bipiperidyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-BIPIPERIDYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3KS60E1H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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